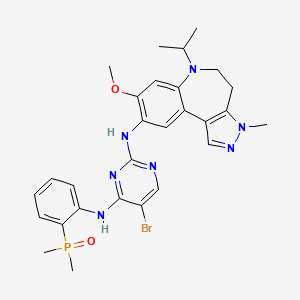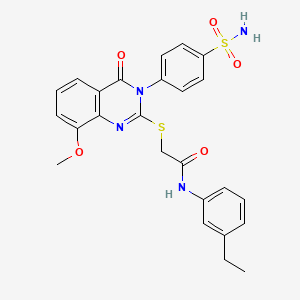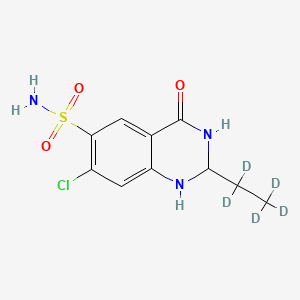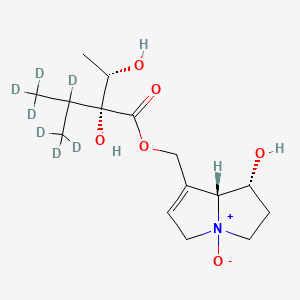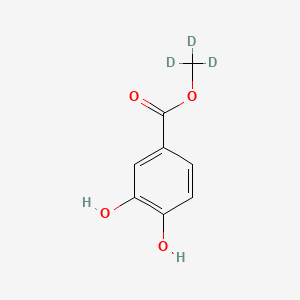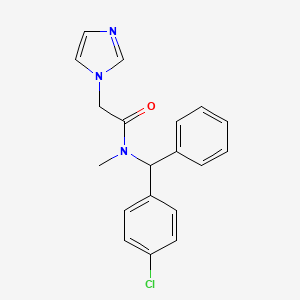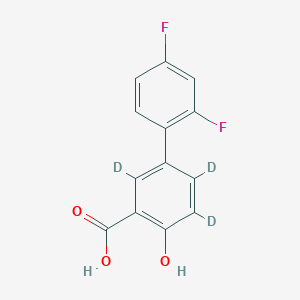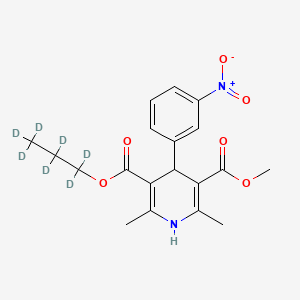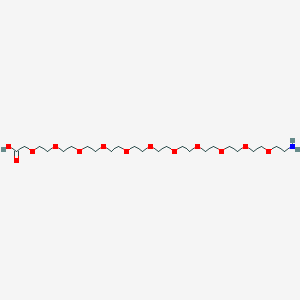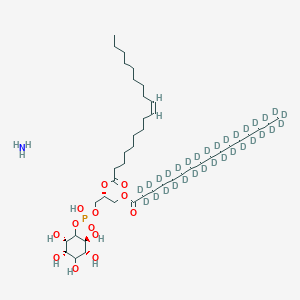
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is a deuterium-labeled phosphoinositide. This compound is a derivative of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol (ammonium), where hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves the incorporation of deuterium into the phosphoinositide structure. This is typically achieved through deuterium exchange reactions or by using deuterated precursors during the synthesis of the phosphoinositide .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment required for research applications .
化学反応の分析
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains or the inositol ring.
Reduction: Typically involves the reduction of double bonds in the fatty acid chains.
Substitution: Involves the replacement of functional groups on the inositol ring or the fatty acid chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield saturated fatty acid chains .
科学的研究の応用
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and signaling pathways.
Biology: Helps in understanding the role of phosphoinositides in cellular processes such as membrane trafficking and signal transduction.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting phosphoinositide-related pathways.
作用機序
The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves its incorporation into cellular membranes where it participates in various signaling pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies. It interacts with specific proteins and enzymes involved in phosphoinositide metabolism, thereby influencing cellular functions such as growth, proliferation, and survival .
類似化合物との比較
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Another phospholipid used in the generation of micelles and liposomes.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: Used as a synthetic lung surfactant.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol: The non-deuterated version of the compound.
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications .
特性
分子式 |
C43H84NO13P |
|---|---|
分子量 |
885.3 g/mol |
IUPAC名 |
azane;[(2R)-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H81O13P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52);1H3/b18-17-;/t35-,38?,39-,40+,41+,42+,43?;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; |
InChIキー |
NPOZNLWSCICHRX-RPQWZNENSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


